molecular formula C16H16FNO2 B495557 N-(4-fluorophenyl)-2-isopropoxybenzamide

N-(4-fluorophenyl)-2-isopropoxybenzamide

Cat. No.: B495557
M. Wt: 273.3g/mol
InChI Key: IHLMZKPCRHETDM-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-isopropoxybenzamide is a benzamide derivative characterized by a fluorophenyl group at the N-position and an isopropoxy substituent at the 2-position of the benzamide core. The fluorine atom on the phenyl ring enhances electronegativity and may influence molecular interactions, such as hydrogen bonding or hydrophobic effects, which are critical in medicinal chemistry .

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.3g/mol

IUPAC Name

N-(4-fluorophenyl)-2-propan-2-yloxybenzamide

InChI

InChI=1S/C16H16FNO2/c1-11(2)20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-11H,1-2H3,(H,18,19)

InChI Key

IHLMZKPCRHETDM-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physicochemical Properties of Benzamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Data
N-(4-Fluorophenyl)-2-isopropoxybenzamide C₁₆H₁₆FNO₂ 285.31 4-Fluorophenyl, 2-isopropoxy N/A (Data inferred from analogues)
N-(2-Nitrophenyl)-4-bromobenzamide C₁₃H₉BrN₂O₃ 335.13 2-Nitrophenyl, 4-bromo Crystallographic data available
4-(4-Amino...)-2-fluoro-N-isopropylbenzamide C₂₃H₂₀F₂N₄O₃ 454.43 2-Fluoro, N-isopropyl MP: 175–178°C; Mass: 589.1 (M+1)
N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-4-isopropoxybenzamide C₁₉H₁₆F₂N₂O₂S 374.40 Thiazol ring, 2,4-difluorophenyl CAS: 312951-88-5

Key Observations:

  • Steric Effects: The isopropoxy group in the target compound provides greater steric hindrance than the isopropyl group in 4-(4-amino...)-N-isopropylbenzamide , which may influence binding pocket interactions.
  • Halogen Position : The 2,4-difluorophenyl substituent in the thiazol-containing analogue introduces dual electronic effects, contrasting with the single fluorine in the target compound.

Halogen-Substituted Analogues

Evidence from halogen-substituted phenyl maleimides (e.g., N-(4-fluorophenyl)maleimide, IC₅₀ = 5.18 μM) suggests that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL) . However, in benzamides, fluorine’s electronegativity may enhance dipole interactions or alter metabolic stability compared to bulkier halogens. For example, the 4-fluorophenyl group in the target compound could improve membrane permeability relative to bromine or iodine analogues .

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